![molecular formula C24H18N2O2 B8652441 2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 38257-53-3](/img/structure/B8652441.png)
2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
Overview
Description
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitro group at the 2’ position and two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the nitration of biphenyl, followed by the introduction of the diphenylamine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro biphenyl is then subjected to a nucleophilic aromatic substitution reaction with diphenylamine in the presence of a suitable base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2’-Amino-N,N-diphenyl[1,1’-biphenyl]-4-amine.
Oxidation: Quinone derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler analog without the nitro and diphenylamine groups.
2-Nitrobiphenyl: Lacks the diphenylamine moiety but contains the nitro group.
N,N’-Diphenylbenzidine: Contains two diphenylamine groups but lacks the nitro group
Uniqueness
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is unique due to the combination of the nitro group and the diphenylamine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
38257-53-3 |
|---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18N2O2/c27-26(28)24-14-8-7-13-23(24)19-15-17-22(18-16-19)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H |
InChI Key |
UKNKYZOMYZHDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
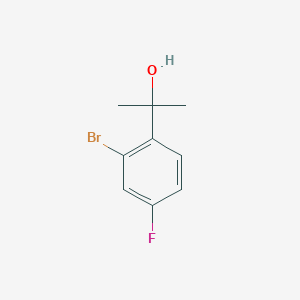
![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)
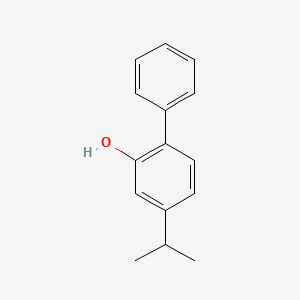
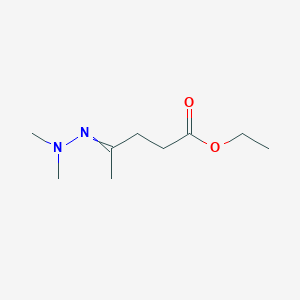
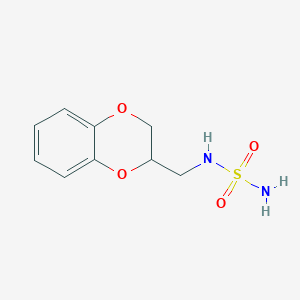

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)
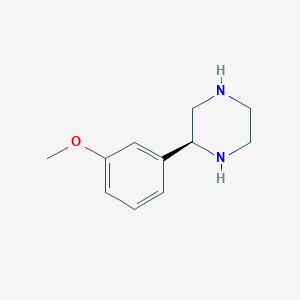
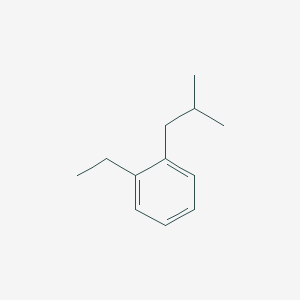
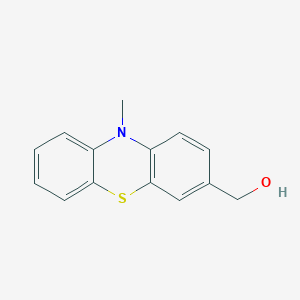
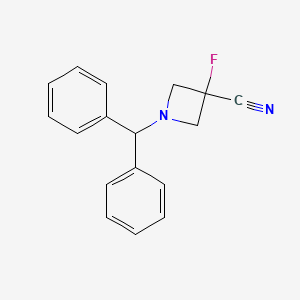
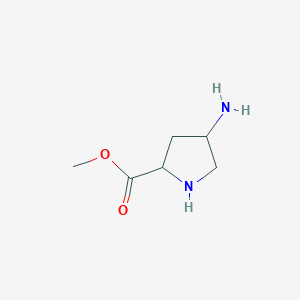
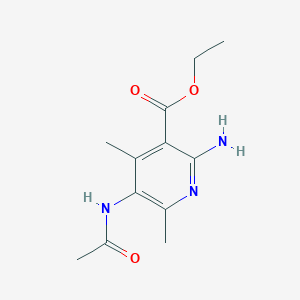
![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
